molecular formula C27H25ClN4O3S B11494881 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B11494881
M. Wt: 521.0 g/mol
InChI Key: BNTURALPIRFRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the acylation of the quinazolinone derivative with 3-chloro-4-(morpholin-4-yl)phenyl acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521.0 g/mol

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C27H25ClN4O3S/c28-22-16-20(10-11-24(22)31-12-14-35-15-13-31)29-25(33)18-36-27-30-23-9-5-4-8-21(23)26(34)32(27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2,(H,29,33)

InChI Key

BNTURALPIRFRCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.